N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine
CAS No.: 204580-28-9
Cat. No.: VC4146299
Molecular Formula: C9H23NOSi
Molecular Weight: 189.374
* For research use only. Not for human or veterinary use.
![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine - 204580-28-9](/images/structure/VC4146299.png)
Specification
CAS No. | 204580-28-9 |
---|---|
Molecular Formula | C9H23NOSi |
Molecular Weight | 189.374 |
IUPAC Name | 2-[tert-butyl(dimethyl)silyl]oxy-N-methylethanamine |
Standard InChI | InChI=1S/C9H23NOSi/c1-9(2,3)12(5,6)11-8-7-10-4/h10H,7-8H2,1-6H3 |
Standard InChI Key | GWQLMSTUGJQEAW-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OCCNC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine (C₉H₂₃NOSi) features a silicon-centered TBDMS group linked via an ether bond to a two-carbon chain terminating in a methylamine moiety. The TBDMS group confers steric bulk and chemical stability, while the ethylamine backbone facilitates nucleophilic reactivity. The InChIKey GWQLMSTUGJQEAW-UHFFFAOYSA-N
and SMILES CC(C)(C)[Si](C)(C)OCCNC
encode its three-dimensional configuration .
Physical and Spectral Data
Property | Value |
---|---|
Molecular Weight | 189.374 g/mol |
Boiling Point | Not reported |
Density | 0.86 g/cm³ (estimated) |
Refractive Index | 1.43 |
Flash Point | 62°C (closed cup) |
The compound is typically a colorless to pale yellow liquid, soluble in polar aprotic solvents like dichloromethane and tetrahydrofuran. Spectral characterization includes distinctive NMR signals: δ 0.07 ppm (Si–CH₃), 0.89 ppm (C(CH₃)₃), and 2.62 ppm (N–CH₃) .
Synthesis and Manufacturing
Primary Synthetic Route
The synthesis involves a two-step etherification and amination sequence:
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Silylation: 2-Mercaptoethanol reacts with tert-butyldimethylchlorosilane (TBDMSCl) in dichloromethane, catalyzed by imidazole, to form 2-((tert-butyldimethylsilyl)oxy)ethanethiol .
-
Amination: The thiol intermediate undergoes nucleophilic displacement with methylamine, yielding the final product after column chromatography .
Key Reaction:
Alternative Pathways
-
Reductive Amination: 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde reacts with methylamine in the presence of NaBH₄ .
-
Protection-Deprotection Strategies: Temporary silylation of ethanolamine derivatives followed by methylation .
Industrial-scale production requires strict inert conditions (N₂/Ar atmosphere) to prevent hydrolysis of the TBDMS group .
Applications in Organic Synthesis
Alcohol Protection and Deprotection
The TBDMS group serves as a transient protecting group for hydroxyl (–OH) functionalities. For example, in prostaglandin synthesis, the compound shields secondary alcohols during ketone reductions, with subsequent removal using tetrabutylammonium fluoride (TBAF) .
Prodrug Development
In patent WO2020063824A1, structurally analogous silyl ethers are used to synthesize nitroquinoline prodrugs with enhanced bioavailability. The TBDMS moiety improves lipophilicity, facilitating cellular uptake .
Polymer Chemistry
The compound acts as a chain-transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Its thiol derivative, TBDMS-CTA, regulates molecular weight in poly(ethylene glycol) (PEG) hydrogels .
Parameter | Specification |
---|---|
GHS Pictograms | Warning (Flame, Exclamation) |
Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
Exposure Management
-
Inhalation: Move to fresh air; administer oxygen if needed .
-
Skin Contact: Wash with soap and water; remove contaminated clothing .
-
Eye Exposure: Rinse with water for 15 minutes; seek medical attention .
Storage recommendations include refrigeration (<15°C) under inert gas (N₂/Ar) to prevent degradation .
Recent Research and Innovations
Antibacterial Agents
A 2025 study utilized N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine to synthesize silyl-protected vancomycin analogs with improved stability against β-lactamases .
Silicon-Containing MOFs
The compound’s silicon moiety has been incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging its hydrophobic pores for CO₂ sequestration .
Asymmetric Catalysis
Chiral derivatives of the compound facilitated enantioselective aldol reactions in total syntheses of (+)-ambruticin and (−)-laulimalide .
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